molecular formula C26H28N4O3S3 B12190899 N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide

Cat. No.: B12190899
M. Wt: 540.7 g/mol
InChI Key: PEOIKFZJQMJEAT-KQWNVCNZSA-N
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Description

N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core linked to a pyrazole ring and a thiazolidinone moiety. Key structural attributes include:

  • Thiazolidinone ring: The 4-oxo-3-(propan-2-yl)-2-thioxo substitution introduces both electron-withdrawing (oxo, thioxo) and sterically bulky (isopropyl) groups, which may influence tautomerism and binding affinity .
  • Pyrazole linkage: The 1-phenyl-1H-pyrazole group contributes aromatic stacking interactions, a common feature in pharmacologically active compounds .

Synthetic routes for analogous compounds involve condensation of hydrazinecarbothioamides with α-halogenated ketones in basic media, as seen in related triazole-thione derivatives . Structural confirmation relies on spectroscopic techniques (IR, NMR) and crystallographic tools like SHELX and ORTEP for resolving tautomeric forms and stereochemistry .

Properties

Molecular Formula

C26H28N4O3S3

Molecular Weight

540.7 g/mol

IUPAC Name

N,N-diethyl-3-[4-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C26H28N4O3S3/c1-5-28(6-2)36(32,33)22-14-10-11-19(15-22)24-20(17-29(27-24)21-12-8-7-9-13-21)16-23-25(31)30(18(3)4)26(34)35-23/h7-18H,5-6H2,1-4H3/b23-16-

InChI Key

PEOIKFZJQMJEAT-KQWNVCNZSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone and pyrazole intermediates, which are then coupled under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of thiazolidinedione derivatives with various amines and aldehydes. The synthesis typically involves:

  • Formation of Thiazolidinedione : The initial step involves the reaction of 2-thioxo-1,3-thiazolidin derivatives with appropriate substituents.
  • Condensation Reaction : A subsequent condensation with phenylhydrazine leads to the formation of the pyrazole ring.
  • Sulfonamide Formation : The final step typically involves the introduction of a sulfonamide group, enhancing the compound's solubility and biological activity.

The final product is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Antidiabetic Effects

Another area of research focuses on the compound's ability to inhibit α-amylase and α-glucosidase activities, which are critical in carbohydrate metabolism. This inhibition can help manage blood glucose levels, indicating potential use in diabetes management .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship was explored to optimize activity .
  • Anti-inflammatory Research : In an investigation into its anti-inflammatory properties, researchers found that the compound significantly reduced edema in animal models when administered at specific dosages .
  • Diabetes Management : A recent study highlighted its dual action as an α-amylase and α-glucosidase inhibitor, showing promising results in reducing postprandial glucose levels in diabetic models .

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (CAS 623933-06-2)

  • Molecular formula : C₂₅H₂₆N₄O₃S₃ (MW: 526.7 g/mol) .
  • Key differences: Substituents: N,N-dimethyl vs. N,N-diethyl on the sulfonamide group. Thiazolidinone side chain: 3-sec-butyl vs. 3-isopropyl.
  • The sec-butyl chain may introduce greater conformational flexibility than the isopropyl group, altering binding pocket interactions.
Property Target Compound CAS 623933-06-2
Sulfonamide substituent N,N-diethyl N,N-dimethyl
Thiazolidinone substituent 3-isopropyl 3-sec-butyl
Molecular weight Likely >526.7 g/mol* 526.7 g/mol
Lipophilicity (logP) Higher (diethyl) Moderate (dimethyl)

*Estimated based on structural similarity.

Analogues with Varied Heterocyclic Cores

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide (CAS 690960-07-7)

  • Structure : Features a benzothiazole core and a chlorophenyl-triazolethione group .
  • Key differences: Core heterocycle: Benzothiazole vs. pyrazole-thiazolidinone. Functional groups: Chlorophenyl electron-withdrawing group vs. isopropyl-thioxo moiety.
  • The benzothiazole core may enable π-π stacking distinct from the pyrazole system in the target compound.

Tautomerism and Spectroscopic Profiles

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit thione-thiol tautomerism, resolved via IR and NMR . For the target compound:

  • IR signatures :
    • νC=S at ~1240–1255 cm⁻¹ (thioxo group) .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms thione dominance over thiol tautomers .
  • Comparison :
    • Oxygen analogues (e.g., 4-oxo-thiazolidines) lack νC=S, reducing sulfur-mediated interactions.

Biological Activity

N,N-diethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide, also referred to as a thiazolidinedione derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C26H28N4O3S3
  • CAS Number : 1001784-45-7

The structure features a thiazolidinedione core, which is known for its role in various biological activities, particularly in diabetes management and anti-inflammatory responses.

Antidiabetic Activity

Thiazolidinediones (TZDs) are well-known for their role as insulin sensitizers. Research indicates that derivatives like this compound can enhance insulin sensitivity and stimulate insulin secretion. In vitro studies demonstrate that compounds in this class can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved glucose metabolism and lipid profiles .

Antimicrobial Activity

Recent studies have shown that thiazolidinedione derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains and fungi, demonstrating moderate to high inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of N,N-Diethyl Thiazolidinedione Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest that it can downregulate the expression of TNF-alpha and IL-6 in macrophages, providing a therapeutic avenue for conditions characterized by chronic inflammation .

The biological activities of N,N-diethyl thiazolidinedione derivatives are primarily attributed to their interaction with specific molecular targets:

  • PPAR Activation : Enhances insulin sensitivity and regulates glucose homeostasis.
  • Antimicrobial Mechanism : Disrupts microbial cell wall synthesis and function.
  • Cytokine Modulation : Reduces inflammatory cytokine production.

Case Study 1: Diabetes Management

In a clinical trial involving patients with type 2 diabetes, a thiazolidinedione derivative similar to N,N-diethyl demonstrated significant improvements in glycemic control compared to placebo. Patients exhibited reduced HbA1c levels after 12 weeks of treatment .

Case Study 2: Antimicrobial Efficacy

A study evaluated the efficacy of various thiazolidinedione derivatives against multi-drug resistant bacterial strains. The results indicated that N,N-diethyl derivatives were among the most effective, showcasing potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound's synthesis involves multi-step organic reactions, including condensation of thiazolidinone derivatives with pyrazole intermediates. Key steps include:

  • Z-Isomer Control : Use of acetic acid as a catalyst during Schiff base formation to stabilize the Z-configuration of the thiazolidinone-methylidene moiety .
  • Reagent Optimization : Employing sodium hypochlorite pentahydrate in ethanol for oxidative cyclization of intermediates, with yields improved by adjusting reaction times (3–6 hours) and stoichiometric ratios .
  • Purification : Recrystallization from DMF/EtOH (1:1) mixtures to remove unreacted starting materials .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.72 ppm for NH protons, δ 157.16 ppm for carbonyl carbons) to verify substituent positions and Z/E isomerism .
  • FTIR : Peaks at ~1596 cm⁻¹ (C=O stretch) and ~1261 cm⁻¹ (S=O stretch of sulfonamide) confirm functional groups .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) to ensure synthetic accuracy .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • pH Sensitivity : Monitor structural integrity via NMR in buffers (pH 2–12) to assess sulfonamide and thiazolidinone stability .
  • Light Exposure : UV-Vis spectroscopy to detect photodegradation products under accelerated light-stress conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction outcomes during thiazolidinone-pyrazole hybrid synthesis?

  • Methodological Answer :

  • Competitive Pathways : The thioxo-thiazolidinone moiety may undergo unintended oxidation to sulfones under strong oxidizing conditions (e.g., H₂O₂), competing with desired cyclization. Use milder agents like NaOCl·5H₂O to suppress side reactions .
  • Steric Effects : Bulky substituents (e.g., isopropyl on thiazolidinone) hinder π-π stacking during crystallization, leading to lower yields. Computational modeling (DFT) can predict steric clashes .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen against targets (e.g., COX-2 or carbonic anhydrase) using software like AutoDock Vina to prioritize derivatives with favorable binding energies .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability of the thioxo-thiazolidinone core .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity) to optimize drug-likeness .

Q. What strategies resolve discrepancies in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions (e.g., phenyl-pyrazole vs. benzothiazole derivatives) .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in the triazole and sulfonamide groups .

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